11H-Indeno[1,2-b]quinoxalin-11-one
CAS No.: 6954-91-2
Cat. No.: VC21296038
Molecular Formula: C15H8N2O
Molecular Weight: 232.24 g/mol
* For research use only. Not for human or veterinary use.
![11H-Indeno[1,2-b]quinoxalin-11-one - 6954-91-2](/images/no_structure.jpg)
Specification
CAS No. | 6954-91-2 |
---|---|
Molecular Formula | C15H8N2O |
Molecular Weight | 232.24 g/mol |
IUPAC Name | indeno[1,2-b]quinoxalin-11-one |
Standard InChI | InChI=1S/C15H8N2O/c18-15-10-6-2-1-5-9(10)13-14(15)17-12-8-4-3-7-11(12)16-13/h1-8H |
Standard InChI Key | GUGBQOJXKJAMTE-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O |
Canonical SMILES | C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3C2=O |
Introduction
Chemical Structure and Properties
11H-Indeno[1,2-b]quinoxalin-11-one (C₁₅H₈N₂O) is a tetracyclic compound with a molecular weight of 232.24 g/mol. The structure consists of an indene ring system fused with a quinoxaline moiety . This molecule is characterized by its planar conformation, with the entire indeno[1,2-b]quinoxaline ring system lying approximately in the same plane, showing maximum deviations of only 0.039(1) Å for some atoms .
The key structural features include:
-
An indene core (C7–C15)
-
A pyrazine ring (N1/N2/C6–C7/C1/C15)
-
A benzene ring (C1–C6)
The bond parameters, as determined by crystallographic studies, include C–N bond distances of C15—N1 = 1.3070(17) Å, C1—N1 = 1.3793(18) Å, C7—N2 = 1.3142(17) Å, and C6—N2 = 1.3800(17) Å, with C—N—C angles of C15—N1—C1 = 113.99(12)° and C7—N2—C6 = 114.00(12)° . These parameters confirm the planar and aromatic nature of the quinoxaline portion of the molecule.
Synthesis Methods
Traditional Synthesis Using Ninhydrin
The most common and straightforward method for synthesizing 11H-indeno[1,2-b]quinoxalin-11-one involves the condensation of ninhydrin with o-phenylenediamine . This reaction takes place through the nucleophilic attack of the amine groups on the carbonyl groups of ninhydrin, followed by cyclization and dehydration.
Organo-catalyzed Synthesis
A more recent and environmentally friendly approach uses mandelic acid as an efficient organo-catalyst. This method proceeds under milder conditions and offers several advantages:
-
Reaction occurs at room temperature
-
Uses aqueous ethanol as a non-toxic solvent
-
Requires no column chromatographic purification
-
Provides excellent yields
The reaction involves the condensation of ninhydrin with various substituted benzene-1,2-diamines in the presence of a catalytic amount of mandelic acid in aqueous ethanol at room temperature .
Alternative Synthetic Approaches
For certain derivatives, such as 6,8-dibromo-11H-indeno[1,2-b]quinolin-11-one, alternative methodologies have been developed. One such approach uses 1,3-dicyclohexylcarbodiimide (DCC) as a water-removing agent in acetonitrile under reflux conditions .
Synthesis Data Comparison
Method | Catalyst | Solvent | Temperature | Purification Required | Yield (%) |
---|---|---|---|---|---|
Traditional | None | Various | Reflux | Yes | Variable |
Mandelic acid-catalyzed | Mandelic acid | Aqueous ethanol | Room temperature | No | Excellent |
DCC-mediated | None (DCC as dehydrating agent) | Acetonitrile | Reflux | Yes | 40 (crude) |
Crystal Structure
Crystallographic studies have revealed that 11H-Indeno[1,2-b]quinoxalin-11-one adopts a nearly planar conformation with minimal deviation from planarity. The three ring systems—indene, pyrazine, and benzene—are arranged to form a continuous π-electron system .
The crystal packing is influenced by weak intermolecular C—H⋯O interactions that help establish the three-dimensional structure . These interactions contribute to the stability of the crystal lattice and influence the physical properties of the compound.
In comparison, related derivatives such as 7,8-dimethyl-11H-indeno[1,2-b]quinoxalin-11-one also maintain a similar planar structure, with the indene ring and quinoxaline system making a dihedral angle of only 1.2(5)°, indicating that the entire indeno[1,2-b]quinoxaline ring system remains essentially in the same plane (root mean square deviation = 0.0181 Å) .
Biological Activities and Applications
Medicinal Importance
11H-Indeno[1,2-b]quinoxalin-11-one and its derivatives exhibit diverse medicinal functions, including:
The quinoxaline core is a common structural motif in many naturally occurring bioactive compounds and approved pharmaceuticals, making 11H-indeno[1,2-b]quinoxalin-11-one a valuable building block in medicinal chemistry .
JNK Inhibition Activity
One of the most promising applications of 11H-indeno[1,2-b]quinoxalin-11-one derivatives is their ability to inhibit c-Jun N-terminal kinases (JNKs), which play central roles in many physiological and pathological processes .
The compound IQ-1 (11H-indeno[1,2-b]quinoxalin-11-one oxime) and its analogs have demonstrated significant inhibition of JNK activity and consequent reduction of proinflammatory cytokine production by murine and human leukocytes . These compounds have shown promise in:
-
Reducing inflammation and cartilage loss in collagen-induced arthritis models
-
Protecting against cerebral ischemia-reperfusion injury in mice
Structure-Activity Relationship Data
Compound | Structure | JNK1 Kd (nM) | JNK2 Kd (nM) | JNK3 Kd (nM) | Selectivity |
---|---|---|---|---|---|
IQ-1 | 11H-indeno[1,2-b]quinoxalin-11-one oxime | Higher | Higher | Higher | JNK3 selective |
10c | 11H-indeno[1,2-b]quinoxalin-11-one O-(O-ethylcarboxymethyl) oxime | 22 | 735 | 76 | JNK1/JNK3 selective |
SP600125 (commercial inhibitor) | - | Higher than 10c | - | - | Less selective |
Compound 10c exhibited remarkable potency with dissociation constants in the nanomolar range for JNK1 and JNK3 (22 nM and 76 nM, respectively), while maintaining selectivity against JNK2 (Kd = 735 nM) . This selective inhibition profile makes it particularly valuable for studying specific JNK-dependent signaling pathways.
Derivatives and Analogs
Oxime Derivatives
Modification of 11H-indeno[1,2-b]quinoxalin-11-one by introducing an oxime group has led to compounds with enhanced biological activities. The oxime derivatives (particularly O-substituted derivatives) have shown improved JNK binding and inhibition properties .
The synthesis of these oxime derivatives typically involves the reaction of 11H-indeno[1,2-b]quinoxalin-11-one with hydroxylamine in hot ethanol in the presence of NaOH, leading to 11H-indeno[1,2-b]quinoxalin-11-one oximes .
Substituted Analogs
Various substituted analogs of 11H-indeno[1,2-b]quinoxalin-11-one have been synthesized to study structure-activity relationships and improve specific properties:
-
7,8-Dimethyl-11H-indeno[1,2-b]quinoxalin-11-one: Features additional methyl groups that may influence lipophilicity and biological activity
-
6,8-Dibromo-11H-indeno[1,2-b]quinolin-11-one: Contains bromine substituents that can serve as handles for further functionalization
Spiroheterocycles
11H-indeno[1,2-b]quinoxalin-11-one serves as an important building block for preparing structurally diverse biologically promising spiroheterocycles. These compounds are synthesized using one-pot three-component reaction strategies, which offer advantages such as:
-
High atom economy
-
Operational simplicity
-
Easy workup procedures
-
Reduction of byproducts
These spiroheterocycles have garnered considerable attention due to their broad range of pharmacological applications, representing an important direction in the development of new therapeutic agents.
Research Applications
Material Science Applications
Beyond medicinal applications, 11H-indeno[1,2-b]quinoxalin-11-one and related compounds have been explored as:
The extended π-conjugated system makes these compounds suitable for applications in electronic materials and optical devices.
Synthetic Chemistry Applications
11H-indeno[1,2-b]quinoxalin-11-one serves as a valuable intermediate in organic synthesis, providing a platform for accessing more complex molecular architectures . Its reactivity at the carbonyl group allows for diverse transformations, including:
-
Formation of oximes and hydrazones
-
Reduction to alcohols
-
Addition of organometallic reagents
-
Use as a dienophile in cycloaddition reactions
Recent Developments
Recent research has focused on expanding the synthetic methodologies and exploring new applications for 11H-indeno[1,2-b]quinoxalin-11-one and its derivatives. These include:
-
Development of green and sustainable synthetic routes
-
Exploration of new biological targets beyond JNK inhibition
-
Investigation of potential anticancer properties
-
Application in targeted drug delivery systems
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume